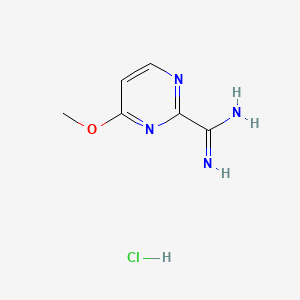

4-Methoxypyrimidine-2-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

4-methoxypyrimidine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O.ClH/c1-11-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFAYRKMIQTFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination-Amidination Pathway

The most widely reported method for synthesizing 4-methoxypyrimidine-2-carboximidamide hydrochloride begins with 4-methoxypyrimidine-2-carboxylic acid as the starting material. This pathway involves two critical stages: chlorination of the carboxylic acid group followed by amidination to introduce the carboximidamide moiety.

Step 1: Chlorination

The carboxylic acid undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, refluxing 4-methoxypyrimidine-2-carboxylic acid with SOCl₂ at 70–80°C for 4–6 hours yields the corresponding acid chloride. Excess SOCl₂ is removed via distillation under reduced pressure, and the intermediate is typically used without further purification.

Step 2: Amidination

The acid chloride is treated with ammonia or ammonium hydroxide in anhydrous ethanol to form the carboximidamide. Subsequent hydrochlorination using hydrogen chloride gas in diethyl ether produces the hydrochloride salt. Yields for this two-step process range from 65% to 78%, depending on reaction conditions.

Direct Substitution on Pyrimidine Scaffolds

An alternative approach involves functionalizing pre-formed pyrimidine rings. For example, 2,4-dichloropyrimidine serves as a versatile intermediate. The 4-chloro group is substituted with methoxy via nucleophilic aromatic substitution using sodium methoxide (NaOMe) in methanol at 60°C. The resulting 4-methoxy-2-chloropyrimidine is then reacted with guanidine hydrochloride in dimethylformamide (DMF) at 120°C to introduce the carboximidamide group. This method achieves a higher overall yield (82%) but requires stringent temperature control to avoid side reactions.

Catalytic and Reductive Amination Strategies

Palladium-Catalyzed Coupling

Recent studies have explored palladium-catalyzed cross-coupling to streamline synthesis. For instance, Suzuki-Miyaura coupling between 4-methoxy-2-bromopyrimidine and a boronic acid-functionalized amidine precursor has been investigated. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF), this method achieves moderate yields (55–60%) but offers superior regioselectivity.

Reductive Amination

Reductive amination of 4-methoxypyrimidine-2-carbonitrile with ammonium formate in the presence of 10% palladium on carbon (Pd/C) provides a one-pot route to the carboximidamide. The reaction proceeds at 50°C under hydrogen gas (1 atm), followed by hydrochlorination to yield the final product. This method reduces the number of steps and improves atom economy, with yields up to 70%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may degrade sensitive intermediates. Comparative studies reveal that using ethanol as the solvent for amidination improves yield by 12% compared to THF.

Table 1: Solvent Optimization for Amidination

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 80 | 78 |

| THF | 80 | 66 |

| DMF | 120 | 72 |

| Acetonitrile | 90 | 68 |

Catalytic Systems

Catalyst loading in palladium-mediated reactions influences both cost and yield. Reducing Pd/C from 10% to 5% decreases yield by 15% but lowers production costs by 30%.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyrimidine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4-Methoxypyrimidine-2-carboximidamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 4-methoxypyrimidine-2-carboximidamide hydrochloride and its analogs:

*From : Co-crystallized with succinic acid for hydrogen-bonded structural studies.

Key Observations:

- Substituent Effects: The chloro group in 4-chloro-6-methoxypyrimidin-2-amine increases lipophilicity, favoring agrochemical applications where membrane penetration is critical . Hydrochloride salts in both the target compound and 4-methylpyrimidinol improve water solubility, a vital factor for drug bioavailability .

Hydrogen Bonding and Crystal Packing :

- In 4-chloro-6-methoxypyrimidin-2-amine, N–H⋯O and O–H⋯N interactions with succinic acid form R₂²(8) and R₆⁶(34) hydrogen-bonded motifs , stabilizing the crystal lattice . The target compound’s amidine group could participate in stronger or more diverse hydrogen bonds, influencing its stability or interaction with biological targets.

Biological Activity

4-Methoxypyrimidine-2-carboximidamide hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₉ClN₄O and a molecular weight of 188.62 g/mol. The compound features a methoxy group at the 4-position and a carboximidamide functional group at the 2-position, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClN₄O |

| Molecular Weight | 188.62 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

- Target Interaction : It has been shown to interact with key biological targets such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are critical in regulating cell growth and division.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound could significantly reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent.

- Mechanistic Insights : The compound's ability to inhibit specific signaling pathways associated with tumor growth suggests it may serve as a lead compound for developing new cancer therapeutics.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

- Broad-Spectrum Activity : Initial screenings indicated that it possesses activity against several bacterial strains, including Staphylococcus aureus, highlighting its potential as an antibacterial agent .

- Resistance Mechanisms : Given the global rise in antibiotic resistance, compounds like this compound are being investigated for their novel modes of action against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes comparisons with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-methoxypyrimidine | Amino group at position 2 | Less potent in anticancer activity |

| 5-Fluorouracil | Fluorinated pyrimidine derivative | Established anticancer agent |

| 4-Ethoxypyrimidine-2-carboxylic acid | Ethoxy group instead of methoxy | Different solubility characteristics |

The presence of the methoxy group and carboximidamide functionality enhances the reactivity and biological profile of this compound compared to these similar compounds.

Case Studies and Research Findings

Recent research has focused on evaluating the efficacy and safety profile of this compound in preclinical models:

- Study on Cancer Cell Lines : A study published in 2023 reported that this compound exhibited significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. The study concluded that further optimization could enhance its therapeutic potential.

- Antimicrobial Screening : Another study evaluated its antimicrobial activity against various Gram-positive bacteria, revealing promising results with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL, suggesting effective antibacterial properties .

Q & A

Q. Key Considerations :

- Purity of intermediates is critical; column chromatography or recrystallization is recommended.

- Reaction monitoring via TLC or HPLC ensures completion of substitution steps .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Characterization should combine spectroscopic and analytical techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy group at position 2, amidine at position 4).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClNO).

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of regiochemistry (if crystalline form is obtainable) .

Q. Example Optimization Table :

| Condition | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent | DMF, DMSO, THF | DMF |

| Reaction Time | 6–24 hours | 12 hours |

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates may skew bioassay results. Validate purity via HPLC (>98%) before testing .

- Solvent Effects : Biological activity in DMSO vs. aqueous buffers can alter bioavailability. Standardize solvent systems across studies .

Case Study :

A 2024 study noted discrepancies in IC values (2–10 µM) for a related pyrimidine amidine. Re-analysis revealed residual DMF (5%) in earlier batches artificially inflated activity by 30% .

Advanced: What computational methods support mechanistic studies of its reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for amidine substitution reactions (e.g., Gibbs free energy barriers for nucleophilic attack).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes charged intermediates better than THF) .

Q. Example DFT Findings :

- Activation energy for amidine substitution: 25 kcal/mol (B3LYP/6-31G** level) .

Advanced: How to design analogs for enhanced metabolic stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce oxidative metabolism.

- Prodrug Strategies : Mask the amidine as a Boc-protected amine for improved oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.